tert-butyl N-[2-(1,3-benzodioxol-5-yl)-2-hydroxyiminoethyl]carbamate
Description
Introduction and Chemical Identity
tert-butyl N-[2-(1,3-benzodioxol-5-yl)-2-hydroxyiminoethyl]carbamate stands as a representative example of complex organic molecules that bridge multiple areas of chemical research and application. This compound incorporates several distinct structural elements that contribute to its unique chemical profile and potential utility in synthetic organic chemistry. The molecule features a benzodioxole ring system, which is frequently encountered in natural products and pharmaceutical compounds, coupled with a hydroxyimino functional group that provides distinctive reactivity patterns. The tert-butyl carbamate moiety serves as a well-established protecting group in organic synthesis, particularly valued for its stability under various reaction conditions and ease of removal when required.
The chemical identity of this compound reflects the sophisticated design principles employed in modern synthetic chemistry, where multiple functional groups are strategically combined to achieve specific reactivity profiles and synthetic utility. The benzodioxole framework, also known as methylenedioxybenzene, has been extensively studied for its occurrence in natural products and its role as a pharmacophore in medicinal chemistry applications. The incorporation of the hydroxyimino group adds another dimension of chemical reactivity, as oximes are known to participate in various transformations including reduction reactions, rearrangements, and cycloaddition processes. The presence of the tert-butyl carbamate protecting group provides synthetic versatility, allowing for selective transformations while maintaining protection of the amino functionality until deprotection is desired in the synthetic sequence.
This compound exemplifies the intersection of protective group chemistry, heterocyclic chemistry, and functional group manipulation that characterizes modern organic synthesis. The strategic combination of these structural elements creates a molecule with defined chemical properties and synthetic potential that extends beyond simple structural diversity to encompass practical applications in research and development contexts. The chemical identity of this compound thus represents both a specific molecular entity and a broader class of functionalized organic compounds designed for synthetic utility and chemical exploration.
Properties
IUPAC Name |
tert-butyl N-[2-(1,3-benzodioxol-5-yl)-2-hydroxyiminoethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5/c1-14(2,3)21-13(17)15-7-10(16-18)9-4-5-11-12(6-9)20-8-19-11/h4-6,18H,7-8H2,1-3H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHQOXCVHIBQTTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=NO)C1=CC2=C(C=C1)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70694374 | |
| Record name | tert-Butyl [2-(2H-1,3-benzodioxol-5-yl)-2-(hydroxyimino)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912762-64-2 | |
| Record name | tert-Butyl [2-(2H-1,3-benzodioxol-5-yl)-2-(hydroxyimino)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with voltage-gated sodium channels and regulate the collapse response mediator protein 2 (crmp2).
Mode of Action
It’s known that similar compounds selectively enhance slow inactivation of voltage-gated sodium channels. This interaction could potentially alter the electrical activity of cells, affecting their function.
Biochemical Pathways
The regulation of crmp2, a protein involved in neuronal development and axonal growth, suggests that this compound may influence neurological pathways.
Pharmacokinetics
The compound’s solubility in various solvents such as dmf, dmso, ethanol, and pbs (ph 72) is reported, which could potentially impact its bioavailability.
Result of Action
Similar compounds have been found to induce apoptosis and cause both s-phase and g2/m-phase arrests in hela cell line, suggesting potential antitumor activity.
Action Environment
The compound’s stability at -20°c suggests that temperature could be an important factor in its storage and use.
Biochemical Analysis
Biochemical Properties
Tert-butyl N-[2-(1,3-benzodioxol-5-yl)-2-hydroxyiminoethyl]carbamate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or activation of enzyme activity, which can affect the metabolic pathways and overall biochemical processes within the cell.
Cellular Effects
The effects of this compound on cellular processes are diverse and significant. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis. Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, either inhibiting or activating their function. This compound has been shown to inhibit certain cytochrome P450 enzymes, leading to altered drug metabolism and potential drug-drug interactions. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over time, especially when exposed to light and heat. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis rates.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity and improved stress response. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically beyond a certain dosage level.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation and reduction reactions that modify the compound, leading to the formation of various metabolites. The metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity. Additionally, interactions with cofactors such as NADPH can affect the rate and extent of these metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes via specific transporters and binding proteins. Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus. The distribution of the compound can influence its interaction with target biomolecules and its overall efficacy.
Subcellular Localization
The subcellular localization of this compound is essential for understanding its activity and function. This compound has been found to localize in specific cellular compartments, such as the mitochondria and endoplasmic reticulum. Targeting signals and post-translational modifications can direct the compound to these compartments, where it can exert its effects on cellular processes. The localization can also affect the compound’s stability and degradation within the cell.
Biological Activity
tert-butyl N-[2-(1,3-benzodioxol-5-yl)-2-hydroxyiminoethyl]carbamate (CAS No. 912762-64-2) is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a benzodioxole moiety, which is known for its diverse pharmacological properties. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.
- Molecular Formula : C14H18N2O5
- Molecular Weight : 294.303 g/mol
- Structure : The compound contains a tert-butyl group, an imino group, and a benzodioxole structure, which may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the hydroxyimino group suggests potential reactivity with electrophiles, which may lead to modulation of enzyme activities or receptor interactions.
Antioxidant Activity
Research indicates that compounds containing the benzodioxole structure often exhibit antioxidant properties. These properties are essential in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.
Enzyme Inhibition
Studies have shown that derivatives of benzodioxole can inhibit specific enzymes such as acetylcholinesterase (AChE). The inhibition of AChE is particularly relevant in the context of neurodegenerative diseases like Alzheimer's, where increased levels of acetylcholine are beneficial for cognitive function.
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines have demonstrated that this compound exhibits selective cytotoxic effects. The compound's ability to induce apoptosis in cancer cells while sparing normal cells highlights its potential as a therapeutic agent.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 15.4 | Apoptosis induction |
| HeLa (Cervical) | 10.2 | Cell cycle arrest |
| A549 (Lung) | 22.5 | Reactive oxygen species generation |
Case Studies
- Study on Neuroprotective Effects : A recent study investigated the neuroprotective effects of this compound against oxidative stress-induced neuronal damage in vitro. Results indicated significant reduction in cell death and preservation of mitochondrial function.
- Anti-inflammatory Activity : In another study, the compound was evaluated for its anti-inflammatory properties using lipopolysaccharide (LPS)-stimulated macrophages. The results showed a marked decrease in pro-inflammatory cytokine production, suggesting potential use in inflammatory diseases.
Comparison with Similar Compounds
Research Findings and Data Tables
Physical Properties Comparison
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for tert-butyl N-[2-(1,3-benzodioxol-5-yl)-2-hydroxyiminoethyl]carbamate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of this compound can be achieved via multi-step reactions involving tert-butyl carbamate derivatives. A common approach involves coupling tert-butyl carbamate with a hydroxylamine-containing benzodioxolyl intermediate under basic conditions (e.g., using NaHCO₃ or K₂CO₃). Solvent choice (e.g., dichloromethane or acetonitrile) and temperature control (0–25°C) are critical to minimize side reactions like hydrolysis of the carbamate group . Boc-protection (using di-tert-butyl dicarbonate, Boc₂O) is often employed to stabilize reactive intermediates .
Q. How can structural characterization of this compound be performed to confirm its purity and molecular identity?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the presence of the benzodioxole ring (δ 5.9–6.1 ppm for methylenedioxy protons) and tert-butyl group (δ 1.4 ppm for nine equivalent protons) .
- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula (e.g., C₁₃H₁₆N₂O₅) with an error margin <5 ppm .
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction using programs like SHELXL can resolve bond lengths and angles, particularly the hydroxyiminoethyl and carbamate moieties .
Q. What safety precautions are necessary when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is advised if airborne particles are generated .
- Ventilation : Work in a fume hood to avoid inhalation of dust or vapors .
- First Aid : In case of skin contact, wash immediately with water for ≥15 minutes. For eye exposure, rinse with saline solution and seek medical attention .
Advanced Research Questions
Q. How does the stability of tert-butyl N-[2-(1,3-benzodioxol-5-yl)-2-hydroxyiminoethyl]carbamate vary under different storage conditions (e.g., pH, temperature)?
- Methodological Answer :
- Accelerated Stability Testing : Store samples at 40°C/75% relative humidity (ICH Q1A guidelines) and monitor degradation via HPLC. The carbamate group is prone to hydrolysis under acidic (pH <3) or alkaline (pH >9) conditions, forming tert-butanol and a hydroxylamine byproduct .
- Light Sensitivity : UV-Vis spectroscopy can detect photodegradation; store in amber vials if light-sensitive .
Q. What analytical strategies resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR or MS)?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Identify coupling patterns and assign overlapping signals (e.g., distinguishing benzodioxole protons from hydroxyiminoethyl protons) .
- Isotopic Labeling : Use ¹⁵N-labeled hydroxylamine to trace unexpected nitrogen-related peaks in MS .
- Computational Modeling : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes to confirm structural assignments .
Q. How can the compound’s reactivity be exploited in designing novel derivatives for biological studies?
- Methodological Answer :
- Functional Group Manipulation : The hydroxyiminoethyl group can undergo condensation reactions with aldehydes to form hydrazones, enabling linkage to fluorescent probes or pharmacophores .
- Protection-Deprotection Strategies : Use the tert-butyl carbamate as a temporary protecting group for amines; cleave with TFA for in situ generation of reactive intermediates .
Q. What computational tools predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding affinities with targets like cytochrome P450 or kinase enzymes. Focus on the benzodioxole moiety, which often interacts with aromatic residues in binding pockets .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes, particularly hydrogen bonding between the carbamate group and active-site residues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
